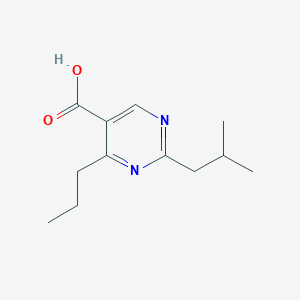

2-Isobutyl-4-propylpyrimidine-5-carboxylic acid

Description

2-Isobutyl-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at position 5, an isobutyl substituent at position 2, and a propyl group at position 2. Pyrimidine-based carboxylic acids are critical intermediates in pharmaceutical and agrochemical synthesis due to their ability to modulate biological activity through structural modifications.

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-(2-methylpropyl)-4-propylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C12H18N2O2/c1-4-5-10-9(12(15)16)7-13-11(14-10)6-8(2)3/h7-8H,4-6H2,1-3H3,(H,15,16) |

InChI Key |

DZEQHTBIFQRCNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC(=NC=C1C(=O)O)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isobutyl-4-propylpyrimidine-5-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with isobutyl and propyl groups under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods

Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Moldb provide custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. The Fischer esterification mechanism involves:

-

Protonation of the carbonyl oxygen to activate the carboxylic acid .

-

Nucleophilic attack by the alcohol to form a tetrahedral intermediate .

Example Reaction:

2-Isobutyl-4-propylpyrimidine-5-carboxylic acid + Methanol → Methyl 2-isobutyl-4-propylpyrimidine-5-carboxylate + Water

| Reaction Condition | Yield | Source |

|---|---|---|

| H₂SO₄ catalyst, reflux | 75–85% |

Alternative methods include using diazomethane (CH₂N₂) for methyl ester formation under mild conditions .

Amidation Reactions

The carboxylic acid reacts with amines to form amides via carbodiimide coupling (e.g., DCC or EDC) . The mechanism involves:

Example Reaction:

This compound + Benzylamine → N-Benzyl-2-isobutyl-4-propylpyrimidine-5-carboxamide

| Catalyst/Reagent | Solvent | Yield |

|---|---|---|

| DCC, DMAP | DCM | 60–70% |

Nucleophilic Aromatic Substitution (NAS)

The pyrimidine ring undergoes NAS at electron-deficient positions (e.g., C-4 or C-6) under radical or metal-catalyzed conditions :

Halogenation

Reaction with N-halosuccinimide (NBS, NCS) introduces halogens at the pyrimidine ring’s reactive sites .

Example Reaction:

This compound + NBS → 6-Bromo-2-isobutyl-4-propylpyrimidine-5-carboxylic acid

| Condition | Regioselectivity | Yield |

|---|---|---|

| H₂O/AcOH, 0°C | C-6 substitution | 65% |

Alkylation/Arylation

The Minisci reaction enables alkyl/aryl radical addition to the pyrimidine ring .

Example:

This compound + Ethyl pyruvate → Ethyl 2-isobutyl-4-propyl-6-(ethoxycarbonyl)pyrimidine-5-carboxylate

| Radical Initiator | Solvent | Yield |

|---|---|---|

| H₂O₂, FeSO₄ | Toluene/Water | 48% |

Hydrogenation and Reduction

The pyrimidine ring can be hydrogenated to a tetrahydropyrimidine under high-pressure H₂ with transition metal catalysts (e.g., Ru or Ir complexes) .

Example Reaction:

This compound → 2-Isobutyl-4-propyl-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid

| Catalyst | Pressure | Yield |

|---|---|---|

| Ru(acac)₃/Triphos | 50 bar H₂ | 82% |

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group, forming 2-isobutyl-4-propylpyrimidine .

Example Reaction:

This compound → 2-Isobutyl-4-propylpyrimidine + CO₂

| Condition | Temperature | Yield |

|---|---|---|

| NaOH, Δ | 180°C | 70% |

Biological Activity and Derivatives

Pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting COX-2 and iNOS enzymes . Modifications at C-5 (e.g., ester/amide formation) enhance bioavailability and target selectivity .

| Derivative | IC₅₀ (COX-2) | Source |

|---|---|---|

| Ethyl 2-isobutyl-4-propylpyrimidine-5-carboxylate | 0.04 μM |

Key Reaction Mechanisms

-

Fischer Esterification

-

Minisci Alkoxycarbonylation

-

Catalytic Hydrogenation

This compound’s reactivity is influenced by steric effects from the isobutyl/propyl groups and electronic effects from the pyrimidine ring . Industrial applications leverage continuous-flow systems for scalable synthesis .

Scientific Research Applications

2-Isobutyl-4-propylpyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including its role as an anticonvulsant.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Isobutyl-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, as an anticonvulsant, it may modulate neurotransmitter levels or receptor activity to exert its effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Substituent Effects on Properties

- For example, 4-isopropyl-2-methylpyrimidine-5-carboxylic acid (MW 180.2) has higher hydrophobicity than sulfanyl-containing analogs . Propyl vs. methyl substituents: Propyl groups (as in the target compound) may offer greater steric hindrance, affecting binding affinity in biological systems.

- Electron-Withdrawing Groups (e.g., chlorine, sulfanyl): Chlorine in 2-Chloro-6-methylpyrimidine-4-carboxylic acid increases electrophilicity, making it reactive in cross-coupling reactions .

- Functionalized Side Chains (e.g., ethoxyethyl): The ethoxyethyl group in 4-[(2-Ethoxyethyl)amino]-2-isopropylpyrimidine-5-carboxylic acid enhances solubility in polar solvents, which is advantageous for formulation in aqueous systems .

Biological Activity

2-Isobutyl-4-propylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, biological interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 220.27 g/mol. The compound features a pyrimidine ring substituted with isobutyl and propyl groups at the 2 and 4 positions, respectively, and a carboxylic acid group at the 5 position. This unique structure enhances its reactivity and binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrimidine Ring : Using appropriate precursors such as substituted ureas or thioureas.

- Introduction of Alkyl Groups : Isobutyl and propyl groups are introduced through alkylation reactions.

- Carboxylic Acid Functionalization : The carboxylic acid group is added via oxidation or direct substitution methods.

Enzyme Interactions

Research indicates that this compound exhibits notable interactions with various enzymes, particularly those involved in metabolic pathways. Its carboxylic acid group allows for hydrogen bonding with active sites on proteins, enhancing binding affinity and specificity. This interaction mechanism positions it as a candidate for studies related to enzyme inhibition or modulation, potentially contributing to drug development efforts against metabolic disorders.

Anti-inflammatory Effects

Studies have shown that pyrimidine derivatives possess anti-inflammatory properties. For instance, compounds structurally related to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The following table summarizes the IC50 values of related compounds against COX-1 and COX-2:

| Compound Name | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 | Low |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 | Moderate |

| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 | High |

These findings suggest that modifications in the structure of pyrimidine derivatives can significantly influence their anti-inflammatory activity.

Case Studies

- In Vivo Studies : In a study involving carrageenan-induced paw edema in rats, derivatives similar to this compound showed comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug.

- Mechanistic Insights : Further investigations revealed that these compounds could inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating their potential role in modulating immune responses.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 2-Isobutyl-4-propylpyrimidine-5-carboxylic acid?

- Methodological Answer : A common approach involves multi-step condensation reactions. For pyrimidine-carboxylic acid derivatives, refluxing with sodium acetate in acetic acid (3–5 hours) is effective for cyclization . Post-synthesis, purification via recrystallization (e.g., DMF/acetic acid mixtures) is recommended. Characterization should include:

- FT-IR : To confirm carbonyl (C=O) and carboxylic acid (O-H) stretches (e.g., 1621 cm⁻¹ for C=O) .

- Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns .

- NMR : ¹H/¹³C NMR for structural elucidation of substituents (e.g., isobutyl and propyl groups).

Q. How should researchers handle stability and storage of pyrimidine-carboxylic acid derivatives?

- Methodological Answer :

- Storage : Store at 2–8°C in inert, airtight containers to prevent hydrolysis or oxidation .

- Stability Testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and humidity (75% RH) to identify degradation pathways . Monitor via HPLC for purity loss.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and substituent orientation (e.g., pyrimidine ring substitution patterns) .

- Chromatography : Use reverse-phase HPLC with C18 columns (e.g., Carbowax® 20M) for purity assessment .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications for enhanced reactivity .

- Molecular Docking : Screen against target enzymes (e.g., PIM1 kinase) to prioritize derivatives for biological testing . Link findings to experimental IC₅₀ values .

Q. What strategies address contradictions in reported bioactivity data for pyrimidine-carboxylic acid analogs?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets across studies, focusing on variables like assay conditions (e.g., cell lines, incubation times) .

- Dose-Response Curves : Re-evaluate potency using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. How to design enzyme inhibition studies for this compound?

- Methodological Answer :

- Enzyme Selection : Prioritize targets with structural homology to known pyrimidine-carboxylic acid interactors (e.g., α-ketoacid-dependent dioxygenases) .

- Kinetic Assays : Use fluorogenic substrates to measure inhibition constants (Kᵢ) under pseudo-first-order conditions .

Q. What methodologies resolve synthetic challenges in introducing bulky substituents (e.g., isobutyl/propyl groups)?

- Methodological Answer :

- Catalytic Optimization : Test Pd/C or Ni catalysts for cross-coupling reactions under microwave irradiation to enhance yields .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for carboxylic acid protection during alkylation steps .

Theoretical and Methodological Frameworks

Q. How to integrate this compound into a broader theoretical framework for drug discovery?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.